An In-depth Technical Guide to 6-Azaspiro[3.4]octan-5-one: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to 6-Azaspiro[3.4]octan-5-one: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and potential synthesis of 6-azaspiro[3.4]octan-5-one, a spirocyclic γ-lactam of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, provides a detailed plausible experimental protocol for its synthesis, and describes the analytical methods crucial for its structural verification.
Chemical Properties
6-Azaspiro[3.4]octan-5-one is a heterocyclic compound featuring a five-membered lactam ring fused to a cyclobutane ring through a spiro center.[1] Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| CAS Number | 1193-30-2 | [1] |
| IUPAC Name | 6-Azaspiro[3.4]octan-5-one | |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents (Predicted) | |
| SMILES | C1CC2(C1)CCNC2=O | |
| Purity | ≥95% (Commercially available) | [1] |
Synthesis of 6-Azaspiro[3.4]octan-5-one
Experimental Protocol: Synthesis via Beckmann Rearrangement
This protocol describes a two-step process starting from the commercially available spiro[3.4]octan-5-one.
Step 1: Oximation of Spiro[3.4]octan-5-one
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve spiro[3.4]octan-5-one (1.0 eq) in ethanol.
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Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude spiro[3.4]octan-5-one oxime. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Beckmann Rearrangement to 6-Azaspiro[3.4]octan-5-one
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Reaction Setup: Carefully add the purified spiro[3.4]octan-5-one oxime (1.0 eq) to a flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, with vigorous stirring. The acid is typically used in excess (e.g., 10 times the weight of the oxime).
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Reaction: Heat the reaction mixture to 100-120 °C for 1-3 hours. The progress of the rearrangement can be monitored by TLC.
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Work-up and Purification: After the reaction is complete, cool the mixture and carefully pour it into ice water. The crude 6-azaspiro[3.4]octan-5-one will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent to yield the final product.
Structure Elucidation
The definitive structure of 6-azaspiro[3.4]octan-5-one is elucidated through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane and the pyrrolidinone rings. The protons adjacent to the nitrogen and the carbonyl group in the lactam ring will appear at characteristic chemical shifts.
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¹³C NMR: The carbon NMR spectrum will provide key information, with the carbonyl carbon of the lactam appearing at a downfield chemical shift (typically in the range of 170-180 ppm). The spiro carbon, being a quaternary carbon, will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is a crucial tool for identifying the functional groups present in the molecule. For 6-azaspiro[3.4]octan-5-one, the most significant absorption bands would be:
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A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the γ-lactam.
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An N-H stretching vibration band around 3200-3400 cm⁻¹ for the secondary amide.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₇H₁₁NO).
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Electron Ionization (EI-MS): The fragmentation pattern can provide structural information. A common fragmentation pathway for amides is the cleavage of the N-CO bond.[6][7]
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological activities or associated signaling pathways for 6-azaspiro[3.4]octan-5-one. However, the spirocyclic lactam motif is a recognized privileged scaffold in medicinal chemistry, often associated with a range of biological targets. Further research is required to explore the therapeutic potential of this compound.
Safety and Handling
As with any chemical compound, 6-azaspiro[3.4]octan-5-one should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemscene.com [chemscene.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
